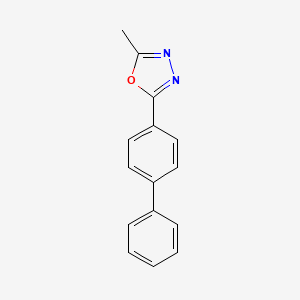
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is a fluorinated organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a trifluoroethyl group attached to the triazole ring, which imparts unique chemical properties. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the use of azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” One common method involves the reaction of 2,2,2-trifluoroethyl azide with propargyl carboxylic acid under copper(I) catalysis to form the desired triazole derivative. The reaction conditions usually include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, alcohols, aldehydes, and various substituted triazole derivatives.
科学的研究の応用
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes and receptors, modulating their activity. Specific pathways and targets may vary depending on the application, but common targets include enzymes involved in metabolic processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoroethylamine
- 2,2,2-Trifluoroethanol
- 2,2,2-Trifluoroethyl trifluoroacetate
Uniqueness
Compared to similar compounds, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid stands out due to the presence of both the trifluoroethyl group and the triazole ring. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications. The trifluoroethyl group also enhances the compound’s lipophilicity, which can improve its biological activity and membrane permeability.
特性
IUPAC Name |
2-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)2-11-9-1-3(10-11)4(12)13/h1H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUTAIDSLCIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1C(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)


![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)


![rac-tert-butylN-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamatehydrochloride,cis](/img/structure/B7451171.png)

![N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride](/img/structure/B7451190.png)


